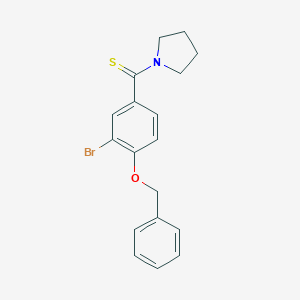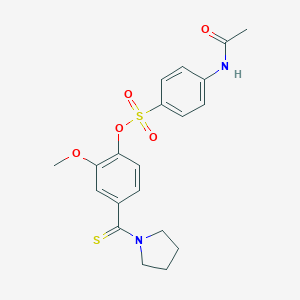![molecular formula C23H23IN2O5S B306406 2-[5-(3-iodo-4-isopropoxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306406.png)
2-[5-(3-iodo-4-isopropoxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-(3-iodo-4-isopropoxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry. This compound is synthesized using a specific method and has unique properties that make it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 2-[5-(3-iodo-4-isopropoxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide is not fully understood. However, it is believed to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It may also inhibit the activity of certain enzymes that are essential for the survival of bacteria and fungi.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity and does not cause significant damage to normal cells. It has been shown to reduce tumor growth in animal models and has the potential to be used in combination with other chemotherapeutic agents to enhance their effectiveness.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[5-(3-iodo-4-isopropoxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide in lab experiments is its ability to selectively target cancer cells and bacteria/fungi without causing significant harm to normal cells. However, a limitation of this compound is its complex synthesis method, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for research involving 2-[5-(3-iodo-4-isopropoxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide. One direction is to investigate its potential use as a chemotherapeutic agent in combination with other drugs. Another direction is to explore its antibacterial and antifungal properties further and develop new antibiotics based on this compound. Additionally, research could focus on improving the synthesis method of this compound to make it more readily available for research purposes.
Méthodes De Synthèse
The synthesis of 2-[5-(3-iodo-4-isopropoxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide involves the reaction of 3-iodo-4-isopropoxy-5-methoxybenzaldehyde with 2-thioxo-1,3-thiazolidin-4-one in the presence of acetic anhydride and a catalyst. The resulting intermediate is then reacted with N-(4-methylphenyl)acetamide to yield the final product.
Applications De Recherche Scientifique
2-[5-(3-iodo-4-isopropoxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide has been studied extensively for its potential applications in the field of medicine. It has been shown to exhibit antitumor activity and has the potential to be used as a chemotherapeutic agent. Additionally, this compound has been investigated for its antibacterial and antifungal properties, making it a possible candidate for the development of new antibiotics.
Propriétés
Formule moléculaire |
C23H23IN2O5S |
|---|---|
Poids moléculaire |
566.4 g/mol |
Nom IUPAC |
2-[(5Z)-5-[(3-iodo-5-methoxy-4-propan-2-yloxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C23H23IN2O5S/c1-13(2)31-21-17(24)9-15(10-18(21)30-4)11-19-22(28)26(23(29)32-19)12-20(27)25-16-7-5-14(3)6-8-16/h5-11,13H,12H2,1-4H3,(H,25,27)/b19-11- |
Clé InChI |
DVILSNIURRFFHA-ODLFYWEKSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC(=C(C(=C3)I)OC(C)C)OC)/SC2=O |
SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C(=C3)I)OC(C)C)OC)SC2=O |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C(=C3)I)OC(C)C)OC)SC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5E)-5-{[1-(3-bromophenyl)-1H-pyrrol-2-yl]methylidene}-1-(2,3-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B306323.png)
![(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B306324.png)
![1-{4-[(2-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzothioyl}pyrrolidine](/img/structure/B306326.png)

![1-[3-Ethoxy-5-iodo-4-(1-naphthylmethoxy)benzothioyl]piperidine](/img/structure/B306329.png)
![1-[3-Bromo-5-methoxy-4-(1-naphthylmethoxy)benzothioyl]piperidine](/img/structure/B306330.png)



![N-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-2-phenyl-acetamide](/img/structure/B306336.png)



